molecular formula C9H12ClNO B1427967 1-(3-Chlorophenyl)-2-methoxyethan-1-amine CAS No. 1247619-12-0

1-(3-Chlorophenyl)-2-methoxyethan-1-amine

Cat. No. B1427967
M. Wt: 185.65 g/mol
InChI Key: JFLYWANSRJBTLV-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves detailing the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).


Scientific Research Applications

Chemical Reactions and Kinetics

  • The reactions of compounds related to 1-(3-Chlorophenyl)-2-methoxyethan-1-amine with a series of secondary alicyclic amines have been studied, revealing insights into reaction mechanisms and kinetics (Castro, Leandro, Quesieh, & Santos, 2001).

Molecular Structure and Hydrogen Bonding

  • Research on molecules similar to 1-(3-Chlorophenyl)-2-methoxyethan-1-amine shows that the molecular structure can be significantly affected by substituents, affecting properties like hydrogen bonding (Butcher, Jasinski, Mayekar, Yathirajan, & Narayana, 2007).

Catalytic Applications in Organic Synthesis

  • The compound is involved in palladium-catalyzed amination reactions, important in synthesizing various organic compounds (Wolfe & Buchwald, 2003).

Asymmetric Hydrogenation

  • Derivatives of 1-(3-Chlorophenyl)-2-methoxyethan-1-amine have been used in asymmetric hydrogenation processes, a key step in producing certain pharmaceuticals (Mršić, Minnaard, Feringa, & de Vries, 2009).

Synthesis of Antimicrobial Agents

Corrosion Inhibition

Intermediates in Medicinal Synthesis

  • This compound is used as an intermediate in the synthesis of certain medicinal compounds, indicating its utility in pharmaceutical manufacturing (Xue Weiliang, 2008).

Photolabile Amine Protecting Group in Synthesis

  • Derivatives have been developed as photolabile protecting groups for amines, useful in multi-step flow synthesis in organic chemistry (Yueh, Voevodin, & Beeler, 2015).

Safety And Hazards

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Future Directions

This involves discussing potential future research directions, such as new synthetic routes, potential applications, or further studies into its properties or mechanism of action.


For a specific compound, these details would typically be found in scientific literature, such as journal articles or textbooks. If you have a different compound or a known compound, I would be happy to help analyze it. Please provide the correct or specific name of the compound.


properties

IUPAC Name

1-(3-chlorophenyl)-2-methoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-12-6-9(11)7-3-2-4-8(10)5-7/h2-5,9H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLYWANSRJBTLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1=CC(=CC=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-2-methoxyethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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